Sodium capryl lactylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium capryl lactylate is a multifunctional ingredient commonly used in personal care and cosmetic products. It is known for its gentle cleansing and antimicrobial properties, making it a popular choice in formulations aimed at being both effective and mild on the skin. This compound is derived from the combination of fatty acids, such as caprylic acid, with lactic acid, resulting in a biodegradable and skin-friendly emulsifier and surfactant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium capryl lactylate is synthesized through the esterification of lactic acid with caprylic acid. The reaction typically involves heating the fatty acid and lactic acid together in the presence of a catalyst, such as sulfuric acid, to promote ester bond formation. The reaction is carried out at elevated temperatures to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then neutralized with sodium hydroxide to form the sodium salt of the ester .

Chemical Reactions Analysis

Types of Reactions: Sodium capryl lactylate primarily undergoes hydrolysis and saponification reactions. Hydrolysis occurs when the compound is exposed to water, breaking the ester bond and releasing lactic acid and caprylic acid. Saponification involves the reaction of the ester with a strong base, such as sodium hydroxide, to form soap and glycerol .

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Saponification: Sodium hydroxide, heat.

Major Products Formed:

Hydrolysis: Lactic acid and caprylic acid.

Saponification: Soap (sodium caprylate) and glycerol.

Scientific Research Applications

Sodium capryl lactylate has a wide range of applications in scientific research and industry:

Chemistry: Used as an emulsifier and surfactant in various chemical formulations.

Biology: Employed in cell culture media to enhance cell growth and viability.

Medicine: Investigated for its antimicrobial properties and potential use in topical formulations for skin infections.

Mechanism of Action

Sodium capryl lactylate exerts its effects primarily through its surfactant properties. It reduces the surface tension between water and oil phases, allowing for the formation of stable emulsions. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound targets the lipid bilayer of microbial cells, causing increased permeability and leakage of cellular contents .

Comparison with Similar Compounds

- Sodium lauroyl lactylate

- Sodium stearoyl lactylate

- Sodium cocoyl lactylate

Comparison: Sodium capryl lactylate is unique due to its specific combination of caprylic acid and lactic acid, which provides a balance of mildness and effectiveness. Compared to sodium lauroyl lactylate, which is derived from lauric acid, this compound is generally milder and more suitable for sensitive skin. Sodium stearoyl lactylate, derived from stearic acid, offers more robust emulsifying properties but may be less gentle on the skin. Sodium cocoyl lactylate, derived from coconut fatty acids, shares similar mildness but may have different sensory properties in formulations .

Properties

IUPAC Name |

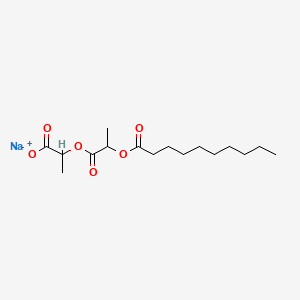

sodium;2-(2-decanoyloxypropanoyloxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6.Na/c1-4-5-6-7-8-9-10-11-14(17)21-13(3)16(20)22-12(2)15(18)19;/h12-13H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQSERIFTYSYLE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.